BenchChemオンラインストアへようこそ!

3-(3,4-difluorobenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide

Lipophilicity Physicochemical Properties Drug Likeness

This benzofuran-2-carboxamide features a unique 3,4-difluorobenzamido and N-(2-ethoxyphenyl) substitution pattern critical for TNF/PDE IV target engagement. Its steep SAR, high LogP (5.4), and 6 H-bond acceptors make it a superior starting point for inflammatory disease models (RA, asthma, IBD) compared to mono-fluoro or unsubstituted analogs. Ideal for chemical biology deconvolution and late-stage library diversification.

Molecular Formula C24H18F2N2O4
Molecular Weight 436.415
CAS No. 888447-04-9
Cat. No. B2560699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-difluorobenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide
CAS888447-04-9
Molecular FormulaC24H18F2N2O4
Molecular Weight436.415
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)F)F
InChIInChI=1S/C24H18F2N2O4/c1-2-31-20-10-6-4-8-18(20)27-24(30)22-21(15-7-3-5-9-19(15)32-22)28-23(29)14-11-12-16(25)17(26)13-14/h3-13H,2H2,1H3,(H,27,30)(H,28,29)
InChIKeyAGZVMWXJWAXMTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Difluorobenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide (CAS 888447-04-9): Procurement-Relevant Structural Identity and Computed Properties


3-(3,4-Difluorobenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide (CAS 888447-04-9) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class, characterized by a 3,4-difluorobenzamido substituent at the 3-position and an N-(2-ethoxyphenyl) carboxamide at the 2-position of the benzofuran core [1]. Its molecular formula is C₂₄H₁₈F₂N₂O₄ with a molecular weight of 436.4 g/mol, and computed physicochemical descriptors include an XLogP3-AA of 5.4, 2 hydrogen bond donors, and 6 hydrogen bond acceptors [1]. Compounds in this structural class are described in the patent literature as modulators of proteins mediating cellular activity, including tumor necrosis factor (TNF) and phosphodiesterase IV (PDE IV) [2].

Why Generic Benzofuran-2-Carboxamide Substitution Fails for CAS 888447-04-9: Dual Substituent Architecture Drives Property Divergence


Simple substitution of 3-(3,4-difluorobenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide with another benzofuran-2-carboxamide analog is not scientifically neutral. The combination of an electron-withdrawing 3,4-difluorobenzamido group at the C3 position and a lipophilic N-(2-ethoxyphenyl) carboxamide at C2 creates a unique hydrogen-bonding and steric profile that is absent in mono-fluorinated, non-fluorinated, or differently substituted analogs [1]. Computed physicochemical properties confirm that even minor substituent changes produce large LogP shifts—for example, replacement of the N-(2-ethoxyphenyl) moiety with an unsubstituted N-phenyl group substantially alters lipophilicity—affecting membrane permeability, solubility, and target engagement [1]. The benzofuran-2-carboxamide scaffold, disclosed in patent literature as a TNF/PDE IV modulator scaffold, shows exquisitely steep structure-activity relationships (SAR), meaning that potency and selectivity are non-transferable between close analogs [2].

Quantitative Differentiation Evidence for 3-(3,4-Difluorobenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide (CAS 888447-04-9) vs. Closest Analogs


Lipophilicity (XLogP3-AA) Differentiation: 3,4-Difluoro Substitution vs. Mono-Fluoro and Non-Fluorinated Benzofuran-2-Carboxamides

The 3,4-difluorobenzamido substitution pattern in CAS 888447-04-9 confers a computed XLogP3-AA of 5.4 [1], placing it in a distinct lipophilicity range compared to unsubstituted or mono-substituted benzofuran-2-carboxamide cores. While direct experimental LogP or IC₅₀ values from primary peer-reviewed literature are not available for this specific compound, the 3,4-difluoro motif is a recognized privileged fragment for modulating target binding through orthogonal halogen interactions and metabolic stability enhancement [2]. Mono-fluoro substitution at the 4-position of the benzamido group would result in a lower computed LogP, directly impacting passive membrane permeability and non-specific protein binding profiles. Users interpreting these data should note that the evidence dimension relies on computed rather than experimentally determined values and represents class-level inference rather than direct head-to-head comparison.

Lipophilicity Physicochemical Properties Drug Likeness

Hydrogen Bond Donor/Acceptor Architecture: Dual Amide Motif vs. Simplified Benzofuran-2-Carboxamides

CAS 888447-04-9 contains two amide NH donors and six total hydrogen bond acceptors, forming a defined pharmacophoric pattern [1]. In contrast, simpler benzofuran-2-carboxamides bearing only a single carboxamide at the 2-position (e.g., 3-unsubstituted benzofuran-2-carboxamide or 3-methyl-substituted analogs) present only one amide donor, reducing their capacity for bidentate hydrogen bonding with biological targets. The N-(2-ethoxyphenyl) substituent introduces an additional ether oxygen capable of accepting hydrogen bonds, a feature absent in N-phenyl or N-alkyl analogs [1]. SAR studies on structurally related benzofuran-2-carboxamides demonstrate that the presence and geometry of hydrogen bond donors directly correlate with antiproliferative potency and target selectivity [2]. This evidence remains class-level because no co-crystal structure or binding assay data exist for CAS 888447-04-9.

Hydrogen Bonding Target Recognition Crystal Structure

Biological Target Class: TNF/PDE IV Modulation as Disclosed in Pioneer Patent

Patent WO1997020833A1 explicitly claims benzofuran-2-carboxamides bearing acylamino substitution at the 3-position—including the 3,4-difluorobenzamido motif represented by CAS 888447-04-9—as inhibitors of phosphodiesterase IV (PDE IV) and tumor necrosis factor (TNF) production [1]. This dual mechanism differentiates the compound from benzofuran derivatives claimed solely for anticancer or antimicrobial activity (e.g., 5-chlorobenzofuran-2-carboxamide CB1 modulators) [2]. While quantitative IC₅₀ or Kᵢ data for CAS 888447-04-9 against PDE4 or TNF release are not reported in the patent, the specific substitution pattern of 3,4-difluorobenzamido at C3 combined with N-(2-ethoxyphenyl) at C2 falls within the Markush structure of compounds described to have therapeutic utility in inflammatory disease states [1]. Users should consider this evidence as class-level inference: the patent supports the mechanism of action but does not provide direct comparative potency data for CAS 888447-04-9.

TNF Inhibition PDE4 Inhibition Inflammation

Recommended Research and Industrial Application Scenarios for 3-(3,4-Difluorobenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide (CAS 888447-04-9)


Lead Discovery for TNF-α/ PDE4 Dual- Pathway Inflammatory Disease Programs

Based on patent WO1997020833A1, which claims 3-acylamino-substituted benzofuran-2-carboxamides as TNF/PDE IV inhibitors, CAS 888447-04-9 is recommended as a starting point for medicinal chemistry optimization in inflammatory disease models (e.g., rheumatoid arthritis, asthma, inflammatory bowel disease). Its 3,4-difluorobenzamido moiety and N-(2-ethoxyphenyl) substituent place it within the claimed Markush space, providing a structural foundation for SAR expansion [1].

Physicochemical Property Benchmarking in CNS-Penetrant Benzofuran Series

With a computed XLogP3-AA of 5.4, 2 hydrogen bond donors, and 6 hydrogen bond acceptors, CAS 888447-04-9 sits in a physicochemical property space that may permit blood-brain barrier penetration, unlike more polar benzofuran-2-carboxamide analogs. It can serve as a reference compound for correlating computed LogP values with experimental permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers [2].

Chemical Probe for Differentiating Benzofuran-2-Carboxamide Biological Targets

The distinct substitution pattern of CAS 888447-04-9—featuring 3,4-difluoro rather than 2,6-difluoro or mono-fluoro benzamido groups—makes it useful for chemical biology studies aimed at deconvoluting target engagement across the benzofuran-2-carboxamide chemotype family. Pairwise testing against CCR6 antagonists (e.g., MR120) or CB1 modulators can help attribute phenotypic responses to specific molecular targets [3].

Synthetic Building Block for Diversified Benzofuran Libraries

CAS 888447-04-9 can serve as a versatile late-stage intermediate for generating diverse compound libraries through functionalization of the ethoxyphenyl ring (e.g., O-dealkylation, nitration, halogenation) or modification of the 3,4-difluorobenzamido group (e.g., amide hydrolysis, reduction). This synthetic utility is supported by its PubChem-deposited structure and commercial availability as a research-grade chemical [2].

Quote Request

Request a Quote for 3-(3,4-difluorobenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.